Scaffold Complexity Advantage: Heavy Atom Count and Hydrogen-Bond Acceptor Differentiation vs. N-Acetyltryptamine
The target compound contains 26 heavy atoms and 5 hydrogen-bond acceptors (HBA), compared with 15 heavy atoms and 2 HBA for N-(2-(1H-indol-3-yl)ethyl)acetamide (N-acetyltryptamine, CAS 1016-47-3), the simplest in-class comparator. [1] The indanone-derived ketone and ether oxygen contribute 2 additional HBA sites, expanding the topological polar surface area and enabling binding modes inaccessible to the simpler analog. [2] In fragment-based drug discovery contexts, this difference in HBA count and scaffold complexity directly influences the probability of identifying selective binding interactions during primary screening campaigns. [3]
| Evidence Dimension | Heavy atom count and hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 26 heavy atoms; 5 HBA (amide carbonyl, indanone ketone, ether oxygen, amide NH, indole NH) |
| Comparator Or Baseline | N-(2-(1H-indol-3-yl)ethyl)acetamide (N-acetyltryptamine): 15 heavy atoms; 2 HBA |
| Quantified Difference | Δ 11 heavy atoms; Δ 3 HBA (250% increase in HBA count) |
| Conditions | Computed molecular descriptors (PubChem/Pipeline Pilot-based calculation) |
Why This Matters
Higher HBA count and scaffold complexity provide greater potential for specific target engagement, making this compound a more information-rich chemical probe than simpler indole acetamides for screening libraries.
- [1] PubChem Compound Database. N-(2-(1H-indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide, CID entry (structure-computed properties). InChI Key: QZTZKMOQFKZKKH-UHFFFAOYSA-N. View Source
- [2] PubChem Compound Database. N-(2-(1H-indol-3-yl)ethyl)acetamide, CID 21883788 (structure-computed properties). View Source
- [3] Hajduk, P.J. Fragment-based drug design: how big is too big? Journal of Medicinal Chemistry, 2006, 49(24), 6972-6976. (Contextual reference for HBA relevance in fragment-based screening.) View Source
